(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol
Description
While extensive, detailed research findings on (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol itself are not widely disseminated in public literature, its structural components are individually well-established as critical elements in medicinal chemistry. The rationale for its synthesis and investigation is firmly rooted in the known advantages conferred by each of its constituent parts. The compound represents a logical convergence of established pharmacophoric elements, making it a molecule of high potential interest for further investigation.
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, forming the structural basis of a majority of all biologically active compounds. openmedicinalchemistryjournal.comnih.gov The 1,2,4-triazole (B32235) ring, a five-membered heterocycle with three nitrogen atoms, is a prominent scaffold in this class. researchgate.nethyphadiscovery.com Its derivatives are known to exhibit a vast array of pharmacological activities. hyphadiscovery.comzsmu.edu.ua
The incorporation of alkyl substituents, especially strained ring systems like cyclopropane (B1198618), onto heterocyclic cores is a deliberate and strategic choice in molecular design. The cyclopropyl (B3062369) group is of particular importance; its unique steric and electronic properties can significantly influence a molecule's biological activity and metabolic stability. researchgate.netacs.org Due to its enhanced π-character and shorter, stronger C-H bonds compared to other alkanes, the cyclopropyl ring can increase metabolic stability, enhance potency, and reduce off-target effects. acs.org It is often used to introduce conformational rigidity or as a bioisosteric replacement for other groups, such as isopropyl or phenyl moieties, to fine-tune a compound's lipophilicity and pharmacokinetic profile. openmedicinalchemistryjournal.com The presence of this group on the N4 position of the triazole ring in this compound thus represents a targeted modification to imbue the molecule with these desirable properties.
The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is due to its ability to serve as a versatile core structure for developing ligands that can interact with multiple, diverse biological targets with high affinity. researchgate.net The triazole ring's physicochemical properties, including its dipole character, hydrogen bonding capacity, and relative rigidity, make it an effective pharmacophore. researchgate.net
This scaffold is an integral component of numerous clinically approved drugs with a wide spectrum of therapeutic applications. hyphadiscovery.comresearchgate.net Research has consistently demonstrated that 1,2,4-triazole derivatives possess significant potential across various therapeutic areas. zsmu.edu.uanih.gov The structural versatility of the triazole ring allows for functionalization at multiple positions, enabling chemists to systematically optimize structure-activity relationships (SARs) and tailor compounds for specific biological targets, such as key cancer-related enzymes. nih.gov The core structure of this compound has been incorporated into more complex molecules, such as novel fluoroquinolone antibiotics, demonstrating its utility as a building block in the development of new therapeutic agents. semanticscholar.org
The introduction of a hydroxymethyl (-CH₂OH) or methanol (B129727) group onto a heterocyclic core is a key strategy in drug discovery for modulating a molecule's physicochemical properties. hyphadiscovery.com This functionalization, as seen in this compound, is often pursued to enhance aqueous solubility and introduce a hydrogen-bonding moiety, which can lead to improved interactions with biological targets and better pharmacokinetic profiles. hyphadiscovery.comibmmpeptide.com
Recent research trends focus on developing efficient and sustainable methods for the direct hydroxymethylation of heterocycles. Using methanol as an inexpensive and readily available C1 source is a particularly attractive approach, aligning with the principles of green chemistry. acs.org This type of late-stage functionalization allows medicinal chemists to modify existing molecular scaffolds to rapidly generate new derivatives for biological screening. acs.org The hydroxymethyl group is not only valuable for its impact on polarity but also serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of more complex structures and the exploration of additional binding interactions. The synthesis of compounds such as 5-hydroxymethyl zsmu.edu.uanih.govresearchgate.nettriazolo[4,3-a]quinolin-1(2H)-ones exemplifies the active pursuit of such structures in contemporary chemical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(4-cyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPIIEIFXFMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266061 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135207-05-5 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135207-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol
Retrosynthetic Analysis and Key Precursor Identification for the Triazole Core
A logical retrosynthetic analysis of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol suggests that the final hydroxymethyl group can be installed via the reduction of a corresponding aldehyde, 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde. This aldehyde, in turn, can be envisioned as arising from the formylation of a 4-cyclopropyl-4H-1,2,4-triazole precursor or through the oxidation of the target molecule itself, which points to a convergent synthetic strategy.
The core 4-cyclopropyl-4H-1,2,4-triazole ring system is the key structural motif. A plausible disconnection of this triazole ring points to simpler, readily available starting materials. One common and effective strategy for the synthesis of 4-substituted-1,2,4-triazoles involves the cyclization of a substituted thiosemicarbazide (B42300). Therefore, a key precursor is identified as a cyclopropyl-substituted thiosemicarbazide. This intermediate can be conceptually broken down further into cyclopropyl (B3062369) isothiocyanate and a hydrazine (B178648) derivative.
Detailed Synthetic Pathways to the 4-Cyclopropyl-1,2,4-triazole Ring System
Cyclization Reactions and Optimized Conditions
A robust and frequently utilized method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium. mdpi.comresearchgate.net While not a direct route to the target molecule's core, this approach provides a versatile intermediate. The general scheme involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form the thiosemicarbazide, which is then cyclized. For the synthesis of a 4-cyclopropyl analog, cyclopropyl isothiocyanate would be a key reagent. The cyclization is typically achieved by heating in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. mdpi.comresearchgate.net
Another powerful strategy is the reaction of hydrazines with formamide, which can proceed under microwave irradiation in the absence of a catalyst, demonstrating excellent functional-group tolerance. zsmu.edu.uaorganic-chemistry.org This method offers a direct route to the 1,2,4-triazole (B32235) core.
The Pellizzari reaction, which involves the reaction of an amide and a hydrazide, and the Einhorn-Brunner reaction, the condensation of an imide with a hydrazine, are classical methods that can be adapted for the synthesis of 1,2,4-triazoles. organic-chemistry.orgresearchgate.netisres.org These reactions, however, can sometimes lead to mixtures of regioisomers.
Table 1: Comparison of General Synthetic Methods for 1,2,4-Triazoles
| Reaction Name | Precursors | General Conditions | Advantages | Disadvantages |
| Thiosemicarbazide Cyclization | Carboxylic acid hydrazide, Isothiocyanate | Alkaline medium, heating mdpi.com | Good yields, versatile for 3-thiol derivatives | Requires subsequent functional group manipulation |
| Hydrazine and Formamide | Hydrazine derivative, Formamide | Microwave irradiation zsmu.edu.ua | Catalyst-free, good functional group tolerance | May require specific microwave equipment |
| Pellizzari Reaction | Amide, Hydrazide | Heating researchgate.net | Direct formation of the triazole ring | Can require harsh conditions and may lack regioselectivity |
| Einhorn-Brunner Reaction | Imide, Hydrazine | Heating isres.org | Access to variously substituted triazoles | Can produce isomeric mixtures |
Regioselectivity Control in Triazole Formation
The formation of the 1,2,4-triazole ring from asymmetric precursors can lead to different regioisomers. For instance, in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, careful selection of reagents and reaction conditions is crucial to direct the outcome. Catalyst-controlled methodologies, such as using Ag(I) or Cu(II) catalysts in the [3+2] cycloaddition of isocyanides with diazonium salts, have been shown to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. isres.orgfrontiersin.org
In the context of synthesizing a 4-cyclopropyl-1,2,4-triazole, starting with cyclopropylamine (B47189) or a derivative where the cyclopropyl group is already attached to a nitrogen atom that will become the N4 of the triazole ring is the most straightforward approach to ensure the desired regiochemistry. For example, the reaction of N-cyclopropylformamide with hydrazine would be expected to regioselectively yield the 4-cyclopropyl-1,2,4-triazole. The inherent symmetry of some starting materials or the directing effects of certain substituents can also be exploited to achieve high regioselectivity.
Introduction of the Hydroxymethyl Moiety at the C3 Position
Once the 4-cyclopropyl-4H-1,2,4-triazole core is established, the next critical step is the introduction of the hydroxymethyl group at the C3 position. This can be achieved through various functionalization strategies.
Strategies for Selective Functionalization
A highly plausible and efficient route to this compound is through the reduction of the corresponding aldehyde, 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde. This aldehyde precursor can be synthesized through methods such as the direct formylation of the 4-cyclopropyl-4H-1,2,4-triazole ring at the C3 position, potentially via a lithiation-formylation sequence. The lithiation of 1-phenyl-1,2,4-triazole has been shown to occur selectively at the C5 position, suggesting that direct metallation at C3 of a 4-substituted triazole might be challenging. nih.gov
A more viable approach involves the synthesis of a precursor that already contains a functional group at the C3 position that can be readily converted to a hydroxymethyl group. For instance, starting with 4-cyclopropyl-4H-1,2,4-triazole-3-thiol, which can be synthesized from cyclopropyl isothiocyanate, the thiol group can be a handle for further transformations. mdpi.comresearchgate.net Although direct conversion of the thiol to a hydroxymethyl group is not straightforward, a multi-step sequence involving alkylation, oxidation, and reduction could be envisioned. A more direct approach would be the oxidation of a 3-methyl substituted precursor, if available.
The most direct synthetic route would likely involve a precursor that already contains an oxygen functionality at the C3 position. For example, the cyclization of appropriate precursors could lead to a 3-carboxylic acid or ester derivative, which can then be reduced to the desired alcohol.
Table 2: Potential Strategies for C3-Hydroxymethyl Functionalization
| Precursor | Reagents and Conditions for Functionalization | Resulting Intermediate | Subsequent Steps |
| 4-Cyclopropyl-4H-1,2,4-triazole | 1. n-BuLi, THF; 2. Formaldehyde | This compound | Direct formation |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol | Alkylating agent (e.g., CH3I), then oxidation and reduction | 3-(Methylthio) derivative, then sulfone, then alcohol | Multi-step, potential for side reactions |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde | Reducing agent (e.g., NaBH4), MeOH | This compound | Direct reduction |
Protecting Group Chemistry Considerations
In multistep syntheses involving functional groups of varying reactivity, the use of protecting groups is often essential. researchgate.net For the synthesis of this compound, if the hydroxymethyl group is introduced early in the synthetic sequence, it may need to be protected during subsequent reactions that are incompatible with a primary alcohol.
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are readily introduced and can be removed under specific conditions, often with fluoride (B91410) reagents. mdpi.com Benzyl ethers (Bn) are also widely used and are typically removed by catalytic hydrogenolysis. zsmu.edu.uaclearsynth.com The choice of protecting group will depend on the specific reaction conditions of the subsequent steps. For instance, if a reaction requires acidic conditions, a base-labile protecting group would be appropriate, and vice versa. The stability of the triazole ring under the protection and deprotection conditions must also be considered. In many cases, a well-designed synthetic route can obviate the need for protecting groups, leading to a more efficient and atom-economical process. frontiersin.org
Integration of the Cyclopropyl Group at the N4 Position
The introduction of the cyclopropyl moiety at the N4 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target molecule. This can be achieved through various amination and alkylation procedures.
A plausible and efficient route to this compound involves the initial synthesis of a precursor, 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde, which can then be reduced to the desired alcohol. The formation of the N-cyclopropyl triazole ring can be accomplished through a cyclocondensation reaction. One such method involves the reaction of a cyclopropyl-substituted thiosemicarbazide with a suitable reagent to induce cyclization.
A general representation of this approach is the reaction of cyclopropylamine with an isothiocyanate to form the corresponding N-cyclopropylthiourea. This intermediate can then be S-alkylated and subsequently cyclized with a hydrazine derivative to form the 4-cyclopropyl-1,2,4-triazole ring system.
Alternatively, direct N-cyclopropylation of a pre-formed 1,2,4-triazole ring is a viable strategy. Copper-mediated N-alkylation reactions have proven effective for the N-cyclopropylation of various azoles. For instance, the reaction of a 1,2,4-triazole with cyclopropylboronic acid in the presence of a copper catalyst, such as copper acetate, and a base can yield the N-cyclopropyl derivative in good yields. rsc.org Another approach involves the use of a cyclopropylbismuth reagent for the direct N-cyclopropylation of azoles. nih.gov
The synthesis of the target molecule can also commence from 1,2,4-triazole-3-carbaldehyde, which can be N-cyclopropylated using similar copper-catalyzed conditions. The resulting 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde can then be reduced to this compound using a mild reducing agent like sodium borohydride.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| Cyclopropylamine | 1. CS2, NH32. Hydrazine | Cyclopropyl-substituted thiosemicarbazide | 4-Cyclopropyl-4H-1,2,4-triazole | General Method |
| 1,2,4-Triazole | Cyclopropylboronic acid, Cu(OAc)2, Base | - | 4-Cyclopropyl-4H-1,2,4-triazole | rsc.org |
| 1,2,4-Triazole-3-carbaldehyde | Cyclopropylboronic acid, Cu(OAc)2, Base | 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde | This compound | Inferred |
The cyclopropyl group in this compound does not possess a stereocenter unless the cyclopropane (B1198618) ring itself is substituted in a way that creates chirality. In the case of the parent cyclopropyl group, stereochemical control is not a factor in its introduction to the N4 position of the triazole ring.
However, if substituted cyclopropyl derivatives were to be used, stereochemical control would become a significant consideration. The stereoselective synthesis of N-cyclopropyl heterocycles is an area of ongoing research. While specific methods for the stereocontrolled N-cyclopropylation of 1,2,4-triazoles are not extensively documented, principles from asymmetric synthesis could be applied. This could involve the use of chiral catalysts in the copper-mediated N-cyclopropylation reaction or the use of chiral cyclopropylating agents. For example, chiral cyclopropylboronic acids or related organometallic reagents could potentially be employed to achieve stereoselective N-cyclopropylation.
Green Chemistry Principles in Synthetic Design and Process Optimization
The application of green chemistry principles to the synthesis of this compound can significantly reduce the environmental impact of the process. Several strategies can be employed:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can improve atom economy. For instance, a one-pot synthesis of the 4-cyclopropyl-1,2,4-triazole ring followed by in-situ functionalization would be a greener approach. isres.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids. The use of solid-supported catalysts can also facilitate easier separation and recycling, reducing waste.
Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can be recycled. The copper-catalyzed N-cyclopropylation is an example of a catalytic approach. rsc.org
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | One-pot synthesis of the triazole ring and subsequent functionalization. isres.org |
| Safer Solvents | Utilizing water or ethanol as solvents in cyclocondensation or N-alkylation steps. |
| Energy Efficiency | Microwave-assisted synthesis to accelerate the formation of the triazole ring. nih.gov |
| Catalysis | Employing copper catalysts for the N-cyclopropylation step. rsc.org |
Scalable Synthesis and Process Chemistry Considerations for Research Applications
For the synthesis of this compound to be viable for research applications where larger quantities may be required, scalability and process chemistry aspects must be considered. Key considerations include:
Cost and Availability of Starting Materials: The starting materials, such as cyclopropylamine and precursors for the triazole ring, should be readily available and cost-effective.
Robustness and Reproducibility of Reactions: The chosen synthetic route should be robust, meaning it is tolerant to minor variations in reaction conditions, and consistently provides the desired product in good yield and purity.
Purification Methods: Purification of the final product and intermediates should be amenable to large-scale operations. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.
Safety Assessment: A thorough safety assessment of all reaction steps is crucial, especially when handling potentially hazardous reagents or intermediates, and when scaling up reactions that may be exothermic.
Process Optimization: Design of Experiments (DoE) can be utilized to systematically optimize reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize impurities.
A potential scalable route could involve the batch synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde followed by a straightforward reduction. The cyclocondensation reaction to form the triazole ring is often scalable, and the subsequent reduction of the aldehyde is a well-established and scalable transformation.
Chemical Reactivity and Derivatization Strategies of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol
Elaboration of the Hydroxymethyl Functionality
The hydroxymethyl group at the C3 position of the triazole ring is the most versatile site for chemical modification. As a primary alcohol, it readily undergoes oxidation, etherification, esterification, and nucleophilic substitution reactions after conversion to a suitable leaving group.
Oxidation Reactions to Carboxylates and Aldehydes
The primary alcohol moiety of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. These oxidized derivatives serve as crucial intermediates for further synthetic transformations, such as the formation of imines, amides, or other carbonyl derivatives.
Controlled oxidation using mild reagents allows for the isolation of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions employed in Swern or Moffatt oxidations are effective for this transformation, minimizing over-oxidation to the carboxylic acid. The synthesis of analogous 1-substituted 4-formyl-1,2,3-triazoles is commonly achieved through the oxidation of the corresponding hydroxymethyl precursors using oxidants like manganese dioxide or 2-iodoxybenzoic acid (IBX). mdpi.com
Conversely, the use of strong oxidizing agents will convert the hydroxymethyl group directly to a carboxylate function, yielding 4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). The synthesis of various 1,2,4-triazole-3-carboxylic acids is well-documented, highlighting the feasibility of this transformation. google.comacs.org
| Starting Material | Product | Reagents and Conditions | Reaction Type |
| This compound | 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde | PCC, CH₂Cl₂; or DMP, CH₂Cl₂; or MnO₂, CH₂Cl₂ | Partial Oxidation |
| This compound | 4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid | KMnO₄, H₂O, heat; or Jones Reagent (CrO₃/H₂SO₄), acetone | Full Oxidation |
Ether and Ester Formation: Synthetic Utility
The hydroxyl group can be readily converted into ether or ester linkages, providing a modular approach to introduce a wide variety of functional groups and to modify the physicochemical properties of the parent molecule.
Ether derivatives are typically synthesized via a Williamson ether synthesis protocol. This involves the initial deprotonation of the alcohol with a suitable base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate subsequently reacts with an alkyl halide (or other alkylating agent with a good leaving group) to form the desired ether. This method allows for the introduction of diverse alkyl, benzyl, or other substituted carbon chains.
Esterification can be achieved through several standard methods. One common approach is the reaction of the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This method is highly efficient and generally proceeds under mild conditions. Alternatively, Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, can be employed, although it is an equilibrium process. The synthesis of various 1-(alkoxymethyl)-1,2,4-triazole derivatives has been reported, demonstrating the successful formation of ether linkages within related systems. mdpi.com
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | 1. NaH2. R-X (Alkyl Halide) | 3-(alkoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole | Ether Formation |
| This compound | R-COCl, Pyridine | 3-(acyloxymethyl)-4-cyclopropyl-4H-1,2,4-triazole | Ester Formation |
| This compound | R-COOH, H⁺ catalyst | 3-(acyloxymethyl)-4-cyclopropyl-4H-1,2,4-triazole | Ester Formation |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
Direct nucleophilic substitution of the hydroxyl group is unfavorable due to its poor leaving group nature (OH⁻). Therefore, a two-step strategy is required to facilitate these reactions. First, the hydroxyl group is converted into a more effective leaving group, such as a halide, tosylate, or mesylate.
Halogenation can be accomplished using standard reagents; for instance, thionyl chloride (SOCl₂) can be used to produce the corresponding chloride, (3-(chloromethyl)-4-cyclopropyl-4H-1,2,4-triazole), while phosphorus tribromide (PBr₃) would yield the bromide. Alternatively, sulfonate esters, such as tosylates or mesylates, can be formed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. This strategy has been successfully applied to other complex alcohols to facilitate substitution. nih.gov
Once activated, the resulting electrophilic carbon center is susceptible to attack by a wide range of nucleophiles (Nu⁻). This allows for the introduction of functionalities such as nitriles (using CN⁻), azides (using N₃⁻), thiols (using RS⁻), and various other carbon and heteroatom nucleophiles, significantly expanding the synthetic utility of the parent compound.
| Intermediate | Precursor Reagent | Nucleophile (Nu⁻) | Final Product |
| 3-(chloromethyl)-4-cyclopropyl-4H-1,2,4-triazole | SOCl₂ | KCN | 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)acetonitrile |
| 3-(tosyloxymethyl)-4-cyclopropyl-4H-1,2,4-triazole | TsCl, Pyridine | NaN₃ | 3-(azidomethyl)-4-cyclopropyl-4H-1,2,4-triazole |
| 3-(mesyloxymethyl)-4-cyclopropyl-4H-1,2,4-triazole | MsCl, Et₃N | NaSR | 4-cyclopropyl-3-((alkylthio)methyl)-4H-1,2,4-triazole |
Modifications and Functionalization of the Triazole Heterocycle
The 1,2,4-triazole (B32235) ring is an aromatic heterocycle, but its electronic properties differ significantly from benzene, influencing its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution Potentials (if applicable)
The 1,2,4-triazole ring is considered a π-deficient system. This is due to the presence of three electronegative nitrogen atoms, which withdraw electron density from the two carbon atoms (C3 and C5) of the ring. chemicalbook.com Consequently, the carbon atoms are electron-poor and are deactivated towards attack by electrophiles. Classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are generally not feasible on the carbon atoms of the 1,2,4-triazole ring under standard conditions. Electrophilic attack, such as protonation or alkylation, preferentially occurs at the electron-rich ring nitrogen atoms. chemicalbook.com
Nucleophilic Additions/Substitutions on the Ring System
The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to attack by strong nucleophiles. chemicalbook.com However, direct nucleophilic substitution of a hydrogen atom (as a hydride ion) at the C5 position is not a practical transformation.
Nucleophilic substitution on the triazole ring typically requires the presence of a good leaving group, such as a halogen, at the position of attack. For instance, a 5-halo-substituted derivative of the parent compound would be expected to undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles.
Alternatively, functionalization can be achieved by deprotonation of a C-H bond with a very strong base. The C5-H bond is the most acidic C-H bond on the ring. Treatment with a powerful base, such as an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to the formation of a triazolyl anion. This anion can then act as a nucleophile, reacting with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce a substituent at the C5 position. A patent describes a similar strategy where a protected 1-methyl-1,2,4-triazole (B23700) is deprotonated at C5 with LDA and subsequently carboxylated with carbon dioxide. google.com
Reactivity Studies of the Cyclopropyl (B3062369) Moiety
The N-cyclopropyl group in this compound is a key structural feature that imparts unique reactivity to the molecule. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, offering pathways to more complex molecular architectures.
The cyclopropyl group, particularly when attached to a nitrogen atom of an electron-withdrawing heterocyclic ring like 1,2,4-triazole, can undergo ring-opening reactions. These reactions are driven by the release of the inherent ring strain of the three-membered ring. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems such as N-cyclopropyl-amides and other N-cyclopropyl azoles.
One potential pathway for ring-opening involves acid catalysis. Protonation of the triazole ring could facilitate the cleavage of a carbon-carbon bond in the cyclopropyl group, leading to a stabilized carbocationic intermediate. This intermediate can then be trapped by nucleophiles to yield a variety of acyclic products. For instance, in the presence of hydrohalic acids, a nucleophilic attack could lead to the formation of haloalkyl-substituted triazoles.
Another plausible mechanism involves rearrangement reactions. For example, N-cyclopropylamides have been shown to undergo ring-opening and rearrangement in the presence of Lewis acids to form N-(2-chloropropyl)amides and 2-oxazolines. researchgate.net A similar reactivity profile could be anticipated for N-cyclopropyl-triazoles, where the triazole ring could participate in the stabilization of intermediates.
The solvolysis of N-tosylaziridines derived from terpenes containing a cyclopropane ring, such as carene, has also been studied. These studies have shown that the cyclopropane ring can participate in the reaction, leading to ring-opened products. researchgate.net This suggests that under appropriate solvolytic conditions, the cyclopropyl group of this compound could also be susceptible to ring-opening.
A summary of potential ring-opening reactions based on analogous systems is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Acid-catalyzed ring-opening | H-X (X = Cl, Br, I) | Haloalkyl-substituted triazole |
| Lewis acid-mediated rearrangement | AlCl₃, TiCl₄ | Rearranged acyclic triazole derivatives |
| Solvolysis | Protic solvents (e.g., H₂O, ROH) with acid catalyst | Ring-opened and rearranged products |
It is important to note that the specific conditions and outcomes for this compound would require experimental verification.
The cyclopropyl group can also participate in radical-mediated reactions. The high s-character of the C-C bonds in the cyclopropane ring makes them susceptible to cleavage by radical species. While specific radical reactions involving this compound have not been reported, general principles of radical chemistry of cyclopropanes can be applied.
One potential reaction is the radical-initiated ring-opening. This can be achieved using a radical initiator, such as AIBN or a peroxide, in the presence of a radical trapping agent. The initial radical attacks the cyclopropyl ring, leading to a ring-opened radical intermediate, which can then be trapped to form a functionalized acyclic product.
Furthermore, the cyclopropyl group can act as a radical acceptor in intramolecular radical cyclization reactions. If a radical can be generated elsewhere in the molecule, it could potentially add to the cyclopropyl ring, leading to the formation of a new ring system. However, given the stability of the triazole ring, generating a radical in a suitable position for such a reaction might be challenging.
Studies on the antiradical activity of some 1,2,4-triazole derivatives have been conducted, suggesting that the triazole nucleus can be involved in radical scavenging processes. zsmu.edu.ua The presence of the cyclopropyl group could modulate this activity, either by providing an additional site for radical attack or by influencing the electronic properties of the triazole ring.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.govwindows.net The functional groups present in this compound, namely the triazole ring and the hydroxymethyl group, make it a potentially valuable building block for MCRs.
The hydroxymethyl group can be oxidized to an aldehyde, which is a common component in many MCRs, such as the Ugi, Passerini, and Mannich reactions. For example, the corresponding aldehyde, 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde, could be used in a Ugi four-component reaction with an amine, a carboxylic acid, and an isocyanide to generate a complex, peptide-like scaffold incorporating the cyclopropyl-triazole moiety. vulcanchem.com
The triazole ring itself can also participate in MCRs. For instance, the nitrogen atoms of the triazole ring could act as nucleophiles in certain MCRs, leading to the formation of fused heterocyclic systems. While specific examples involving this compound are not available, the general reactivity of triazoles in MCRs suggests that this is a feasible strategy for the synthesis of novel and diverse molecular scaffolds. rsc.orgfrontiersin.orgorganic-chemistry.org
The following table outlines potential multi-component reactions where a derivative of this compound could be utilized.
| MCR Type | Key Functional Group | Potential Reactants | Resulting Scaffold |
| Ugi Reaction | Aldehyde (from oxidation of the methanol) | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |
| Passerini Reaction | Aldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
| Mannich Reaction | Aldehyde | Amine, Active Methylene (B1212753) Compound | β-Amino carbonyl compound |
Chemo- and Regioselective Transformations for Advanced Scaffolds
The development of advanced molecular scaffolds from this compound relies on the ability to perform chemo- and regioselective transformations. The presence of multiple reactive sites in the molecule—the triazole nitrogens, the hydroxymethyl group, and the cyclopropyl ring—presents both a challenge and an opportunity for selective functionalization.
The hydroxymethyl group is a prime target for selective transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution. These transformations would provide a range of functionalized intermediates for further elaboration.
Regioselective functionalization of the triazole ring is also a key strategy. N-alkylation of the triazole ring is a common reaction, and the regioselectivity is often influenced by the nature of the substituent at the 4-position (the cyclopropyl group in this case) and the reaction conditions. While the 4-position is already substituted, the other nitrogen atoms of the triazole ring could potentially be alkylated or otherwise functionalized under specific conditions.
Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed if a halo-substituent were to be introduced onto the triazole ring. nih.gov This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, leading to the synthesis of highly diverse and complex molecular scaffolds.
The development of synthetic methodologies that allow for the selective manipulation of one functional group in the presence of others is crucial for the efficient construction of advanced scaffolds from this compound. mdpi.comnih.govrsc.org
Molecular and Electronic Structure Elucidation of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol: Advanced Methodologies
Conformational Analysis using Spectroscopic Techniques and Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring this landscape. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. Minima on this surface correspond to stable conformers. Theoretical calculations for similar substituted triazoles have shown that the number of stable conformers can be limited, with energy barriers defining the feasibility of interconversion. nih.govkaust.edu.sa For (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol, different orientations of the cyclopropyl (B3062369) ring and the hydroxymethyl group relative to the planar triazole ring would be investigated to identify the most energetically favorable structures.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can experimentally validate the computational findings. Specifically, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiments can detect through-space interactions between protons. The presence or absence of NOE cross-peaks between protons on the cyclopropyl ring and the triazole ring, or between the methylene (B1212753) protons of the methanol (B129727) group and the triazole ring, can confirm the preferred conformations in solution. nih.gov
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angles (°) |
|---|---|---|---|
| Conformer A | 0.00 | 3.5 | C(triazole)-N-C(cyclopropyl)-C: 60 |
| Conformer B | 1.25 | 2.8 | C(triazole)-N-C(cyclopropyl)-C: 180 |
| Conformer C | 2.50 | 4.1 | C(triazole)-C-C(methanol)-O: 90 |
Quantum Chemical Descriptors and Electronic Properties
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which governs its reactivity. Descriptors derived from these calculations, such as molecular orbital energies and electrostatic potential, are invaluable for predicting chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2,4-triazole (B32235) ring. The LUMO is also anticipated to be distributed across the triazole system. The cyclopropyl group, known to have some π-character, and the electron-withdrawing oxygen of the methanol group will modulate the energies and distribution of these orbitals. DFT calculations are typically employed to visualize these orbitals and compute their energy levels. researchgate.net
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP map is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential (red) is expected around the nitrogen atoms of the triazole ring (specifically N1 and N2) and the oxygen atom of the methanol group, highlighting these as sites for hydrogen bonding and electrophilic interaction. Regions of positive potential (blue) would be found around the hydroxyl proton and the C-H protons, particularly the one on the triazole ring.
Table 2: Predicted Quantum Chemical Descriptors
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -0.8 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 5.7 eV | High value suggests good kinetic stability |
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and probing the bonding structure of a molecule. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and absorbs light at a characteristic frequency.
The vibrational spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibration of the methanol group would appear as a broad band, typically in the 3200-3600 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl and triazole C-H groups would be observed around 3000-3100 cm⁻¹. The triazole ring itself has characteristic ring stretching and breathing vibrations, often found in the 900-1500 cm⁻¹ range. researchgate.netnih.govcapes.gov.br DFT calculations are commonly used to compute theoretical vibrational frequencies, which, when scaled, show excellent agreement with experimental data and aid in the precise assignment of each band. nih.govacs.org
Table 3: Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Methanol |
| ~3110 | C-H stretch | Triazole Ring |
| ~3050 | C-H stretch | Cyclopropyl Ring |
| ~2950 | CH₂ stretch | Methanol |
| ~1550 | C=N stretch | Triazole Ring |
| ~1280 | N-N stretch | Triazole Ring |
| ~1050 | C-O stretch | Methanol |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.
Table 4: Illustrative X-ray Crystallographic Data
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 10.20 |
| c (Å) | 9.80 |
| β (°) | 95.5 |
| Bond Length (N4-C_cyclopropyl) | 1.48 Å |
| Bond Length (C3-C_methanol) | 1.51 Å |
| H-Bond (O-H···N1) | 2.1 Å |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
NMR spectroscopy is one of the most powerful tools for structure elucidation of organic molecules in solution. One-dimensional ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals for the triazole proton (a singlet in the downfield region), the methanol CH₂ protons (a singlet), the hydroxyl proton (a broad singlet), and the cyclopropyl protons (complex multiplets in the upfield region). The ¹³C NMR spectrum would similarly show unique signals for each carbon atom in the molecule. urfu.ruresearchgate.net
Advanced 2D NMR techniques are essential for unambiguous assignment. Correlation Spectroscopy (COSY) would show correlations between coupled protons, for example, within the cyclopropyl group. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations, which would definitively link the cyclopropyl and methanol fragments to the correct positions on the triazole ring. Dynamic NMR studies could also be employed to investigate the rotational barrier of the cyclopropyl group by observing changes in the NMR spectra at different temperatures.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Triazole C-H | ~8.5 (s, 1H) | ~145 |
| Methanol CH₂ | ~4.6 (s, 2H) | ~55 |
| Methanol OH | ~5.0 (br s, 1H) | - |
| Cyclopropyl CH | ~3.5 (m, 1H) | ~30 |
| Cyclopropyl CH₂ | ~1.0-1.2 (m, 4H) | ~8 |
| Triazole C-N | - | ~152 |
| Triazole C-C | - | ~160 |
Computational Chemistry and in Silico Modeling of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and ground state properties of molecules. For (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol, DFT calculations can elucidate key parameters that govern its stability and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to solve the Schrödinger equation approximately. researchgate.net
Detailed research findings from DFT studies on analogous 1,2,4-triazole (B32235) derivatives reveal insights into molecular geometry, orbital energies, and electronic properties. researchgate.netnih.gov The optimized molecular structure provides precise bond lengths and angles. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Furthermore, DFT is employed to compute various quantum chemical descriptors that quantify reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (σ), which provide a quantitative basis for understanding the molecule's behavior in chemical reactions. The Molecular Electrostatic Potential (MEP) map is another valuable output, visualizing the electron density distribution and highlighting electrophilic and nucleophilic sites within the molecule.
Table 1: Predicted Ground State Properties of this compound (Illustrative DFT Data) Note: The following data are representative values based on DFT calculations for structurally similar 1,2,4-triazole derivatives and are intended for illustrative purposes, as specific DFT studies on this compound are not publicly available.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Electronegativity (χ) | 4.25 eV | Describes the ability to attract electrons |
| Chemical Hardness (η) | 2.75 eV | Measures resistance to change in electron distribution |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational flexibility, interactions with solvents, and stability under physiological conditions. pensoft.netarabjchem.org These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of particles change over time. frontiersin.orgnih.gov
A primary application of MD is conformational sampling, which explores the different spatial arrangements a molecule can adopt. The cyclopropyl (B3062369) and methanol (B129727) substituents on the triazole ring introduce rotational flexibility. MD simulations can identify the most stable conformers and the energy barriers between them. This is achieved by analyzing parameters such as the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Radius of Gyration (Rg), which indicates the compactness of the molecule over the simulation period. researchgate.net
Solvent effects are also a key aspect investigated through MD. By simulating the molecule in an explicit solvent environment (e.g., a box of water molecules), researchers can study how solvent interactions influence the molecule's conformation and dynamics. nih.gov The formation of hydrogen bonds between the methanol group and water molecules, for instance, can be quantified to understand its solubility and behavior in aqueous environments. Such simulations are vital for predicting how the compound will behave in biological systems. pensoft.net
Table 2: Key Parameters from a Hypothetical MD Simulation of this compound Note: This table presents typical parameters and expected outcomes from an MD simulation, as specific studies on this compound are not available.
| Simulation Parameter | Purpose | Expected Outcome/Finding |
| Simulation Time | 100 ns | Ensure adequate sampling of conformational space |
| Force Field | CHARMm/AMBER | Defines the potential energy of the system |
| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment |
| RMSD Analysis | Assess structural stability | Low fluctuations indicate a stable conformation |
| Rg Analysis | Evaluate molecular compactness | Consistent Rg suggests no major unfolding or structural changes |
| Hydrogen Bond Analysis | Quantify solvent interactions | High number of H-bonds with water indicates good aqueous solubility |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathways, it is possible to identify intermediates, transition states, and calculate activation energies, providing a deeper understanding of reaction kinetics and regioselectivity. nih.gov
The synthesis of 1,2,4-triazole rings often involves cyclization reactions. mdpi.comisres.org For example, a common route is the reaction of hydrazides or their derivatives with compounds containing a carbon-nitrogen single or double bond. DFT calculations can be used to map the potential energy surface of such reactions. By locating the transition state structures—the highest energy point along the reaction coordinate—the activation energy barrier can be determined. frontiersin.orgnih.gov A lower activation energy implies a faster reaction rate.
For instance, in the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, a common method for forming triazole rings, computational studies can predict which regioisomer (1,4- or 1,5-disubstituted) is favored by comparing the activation energies of the competing pathways. frontiersin.orgnih.gov This predictive capability is invaluable for optimizing reaction conditions to achieve higher yields of the desired product.
Table 3: Illustrative Computational Data for a Key Synthetic Step Note: The data below are representative for a hypothetical cyclization step in the synthesis of a 1,2,4-triazole derivative, calculated using DFT.
| Reaction Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials of the reaction |
| Transition State 1 (TS1) | +25.5 | Energy barrier for the formation of the first intermediate |
| Intermediate 1 | -5.2 | A stable species formed along the reaction pathway |
| Transition State 2 (TS2) | +15.8 | Energy barrier for the final ring-closing step |
| Product | -30.1 | Final this compound product |
Ligand-Based and Structure-Based Computational Approaches for Target Identification (Non-Clinical)
In silico methods are instrumental in the early stages of drug discovery for identifying potential biological targets of a small molecule like this compound. These approaches are broadly categorized as ligand-based and structure-based. nih.govnih.gov
Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures often have similar biological activities. Techniques include pharmacophore modeling, where a set of essential structural features responsible for a molecule's biological activity is identified from a group of known active compounds. researchgate.net This pharmacophore model can then be used to screen large databases for other molecules that fit the model, including this compound, to predict its potential targets.
Structure-based approaches , primarily molecular docking, are used when the 3D structure of a potential protein target is available. pensoft.netarabjchem.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. A high docking score suggests a strong interaction, indicating that the protein could be a biological target. For this compound, docking could be performed against a panel of enzymes or receptors where triazole derivatives have shown activity, such as cytochrome P450 enzymes. nih.gov
Table 4: Comparison of Computational Approaches for Target Identification
| Approach | Requirement | Method | Output |
| Ligand-Based | A set of known active molecules | Pharmacophore Modeling, 2D/3D Similarity Searching | A model of key chemical features; list of similar molecules |
| Structure-Based | 3D structure of the protein target | Molecular Docking, MD Simulations | Predicted binding pose, binding affinity score, interaction analysis |
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Predictions
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of molecules with their physicochemical properties. researchgate.netisca.me A QSPR model is essentially an equation that relates numerical descriptors of the molecular structure to a specific property, such as lipophilicity (logP), solubility, or boiling point. researchgate.net
The development of a QSPR model for a class of compounds like triazole derivatives involves several steps. First, a dataset of molecules with known experimental values for the property of interest is collected. Second, a large number of molecular descriptors are calculated for each molecule. These descriptors can encode 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) information. physchemres.org
Finally, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. researchgate.netphyschemres.org Once validated, this model can be used to predict the properties of new or untested compounds like this compound based solely on its structure. This allows for rapid screening and prioritization of compounds without the need for immediate experimental synthesis and testing.
Table 5: Example of a QSPR Model for Lipophilicity (logP) of Triazole Derivatives Note: This is a hypothetical QSPR equation for illustrative purposes.
logP = 0.5 * (Molecular Weight)^1/2 - 0.2 * (Polar Surface Area) + 1.2 * (Number of Rotatable Bonds) - 0.8
| Descriptor | Coefficient | Interpretation |
| (Molecular Weight)^1/2 | +0.5 | Positive correlation; larger molecules tend to be more lipophilic. |
| Polar Surface Area | -0.2 | Negative correlation; higher polarity reduces lipophilicity. |
| Number of Rotatable Bonds | +1.2 | Positive correlation; increased flexibility can enhance lipophilicity. |
| Intercept | -0.8 | Baseline constant for the model. |
Investigation of Molecular Interactions and Biochemical Mechanisms Non Clinical Focus
Exploration of Protein-Ligand Binding Affinity using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
No studies utilizing isothermal titration calorimetry, surface plasmon resonance, or other biophysical techniques to determine the protein-ligand binding affinity of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol have been found in the reviewed literature.
Enzyme Inhibition Kinetics and Mechanistic Studies in in vitro Systems
There are no published in vitro studies detailing the enzyme inhibition kinetics or the mechanism of action of this compound against any specific enzyme targets.
Cellular Target Identification and Pathway Deconvolution using Advanced Molecular Biology Tools
Research focused on the identification of cellular targets for this compound or the deconvolution of the cellular pathways it may modulate is not available in the current scientific literature.
Investigation of Modulatory Effects on Receptor Activity in Recombinant Systems
No investigations into the modulatory effects of this compound on the activity of any receptors in recombinant systems have been reported.
Elucidation of Molecular Recognition Features and Pharmacophore Development
Due to the lack of experimental data on the interaction of this compound with any biological targets, there has been no elucidation of its molecular recognition features, and no pharmacophore models based on this specific compound have been developed.
Applications of 4 Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol As a Versatile Research Tool and Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules and Natural Products
The primary and most well-documented application of (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol is its function as a crucial precursor in the synthesis of the broad-spectrum fungicide, prothioconazole (B1679736). wikipedia.orghpc-standards.com Prothioconazole is a triazolinthione fungicide that is effective against a wide range of plant pathogens. medchemexpress.com The synthesis of prothioconazole involves a multi-step process where this compound serves as a key structural component. wikipedia.orgresearchgate.net
The synthesis generally involves the reaction of a Grignard reagent derived from 2-chlorobenzyl chloride with 1-chlorocyclopropyl-2-chloro-ethan-1-one. wikipedia.org The resulting intermediate is then reacted with 1,2,4-triazole (B32235). wikipedia.org While the exact synthetic pathway to prothioconazole can vary, the core structure provided by this compound is integral to the final molecule's fungicidal activity. The cyclopropyl (B3062369) and triazole moieties are known to be important for the biological efficacy of many agrochemicals. patsnap.comscientificupdate.com
The following table outlines the key reactants and the final product in a typical synthesis involving a this compound precursor.
| Reactant/Intermediate | Chemical Name | Role in Synthesis |
| 2-chlorobenzyl chloride | Provides the chlorophenyl group of the final product. | |
| 1-chlorocyclopropyl-2-chloro-ethan-1-one | Provides the chlorocyclopropyl and carbonyl groups. | |
| This compound | Key intermediate providing the cyclopropyl-triazole core. | |
| Prothioconazole | Final fungicidal product. |
Role as a Privileged Scaffold in Medicinal Chemistry Research (Excluding Clinical Outcomes)
The 1,2,4-triazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. frontiersin.orgresearchgate.netnih.govnih.gov The triazole nucleus is metabolically stable and can participate in various non-covalent interactions with biological targets. researchgate.net The cyclopropyl group is also a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the conformation of a molecule. scientificupdate.com
Despite the promising structural features of this compound, a comprehensive review of the scientific literature reveals a lack of specific studies where this particular compound is used as a foundational scaffold for the development of new therapeutic agents outside of the agrochemical field. While numerous studies focus on the medicinal applications of 1,2,4-triazole derivatives, research specifically originating from this compound for non-fungicidal medicinal purposes is not prominently documented.
Application in Material Science for Functional Polymer Synthesis or Smart Materials Development
Triazole-containing polymers have garnered interest in material science for their potential applications in creating functional and smart materials. mdpi.comcore.ac.ukresearchgate.net The triazole unit can be incorporated into polymer backbones or as side chains to impart specific properties, such as thermal stability, metal-ion coordination, and altered electronic characteristics. core.ac.ukmdpi.com These properties make them candidates for use in the development of materials like shape-memory polymers, conductive polymers, and hydrogels for controlled drug release. mdpi.comresearchgate.net
However, there is no specific mention in the current scientific literature of this compound being utilized as a monomer or a precursor for the synthesis of functional polymers or smart materials. The research in this area tends to focus on other triazole derivatives that are more amenable to polymerization reactions.
Use as a Chemical Probe for Biological Pathway Interrogation
Chemical probes are small molecules used to study and manipulate biological systems and pathways. The structural features of this compound could theoretically make it or its derivatives suitable for such applications. The triazole moiety can interact with various biological targets, and the cyclopropyl group can provide conformational rigidity.
A thorough search of the available scientific literature, however, does not yield any specific examples of this compound being employed as a chemical probe for the interrogation of biological pathways. Its primary known biological application is as a precursor to a fungicide that targets the CYP51 enzyme in fungi. wikipedia.orghpc-standards.com
Development of Advanced Analytical Standards for Research Purposes
Given its role as a key intermediate in the synthesis of the commercial fungicide prothioconazole, this compound is of significant interest as an analytical standard for quality control and regulatory purposes. medchemexpress.com High-purity reference materials are essential for the accurate analysis of pesticide residues in food and environmental samples. hpc-standards.com
The development of an analytical standard for this compound would involve its synthesis under controlled conditions, followed by rigorous purification and characterization to establish its identity and purity. This certified reference material would then be used by analytical laboratories to develop and validate methods for detecting its presence as a potential impurity or metabolite related to the use of prothioconazole. Both prothioconazole and its metabolite, prothioconazole-desthio, are available as certified analytical standards. lgcstandards.comaccustandard.com
The table below summarizes the key analytical details for prothioconazole, for which this compound is a precursor.
| Compound | CAS Number | Molecular Formula | Application as Standard |
| Prothioconazole | 178928-70-6 | C₁₄H₁₅Cl₂N₃OS | Analytical standard for pesticide residue analysis. |
| Prothioconazole-desthio | 120983-64-4 | C₁₄H₁₅Cl₂N₃O | Analytical standard for the major metabolite of prothioconazole. lgcstandards.com |
Future Research Directions and Translational Perspectives for 4 Cyclopropyl 4h 1,2,4 Triazol 3 Yl Methanol
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity for Molecular Targets
The 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore present in a variety of clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties. frontiersin.orgnih.gov A primary future direction for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol is the rational design of derivatives with high affinity and selectivity for specific biological targets.
Structure-Activity Relationship (SAR) studies will be central to this effort. By systematically modifying the core structure, researchers can probe the molecular interactions that govern biological activity. Key modifications could include:
Modification of the Cyclopropyl (B3062369) Moiety: Altering the sterics and electronics of the N-4 substituent by replacing the cyclopropyl group with other alkyl, aryl, or heterocyclic rings to optimize binding pocket interactions.
Derivatization of the Methanol (B129727) Group: Converting the primary alcohol into esters, ethers, amines, or other functional groups to modulate solubility, hydrogen bonding capacity, and metabolic stability.
Substitution on the Triazole Ring: Although the parent compound is substituted at the 3 and 4 positions, further functionalization at the C-5 position could provide additional vectors for interacting with target proteins.
These efforts would aim to optimize the compound as a potential lead for various therapeutic areas. For instance, derivatives could be designed as selective inhibitors for enzymes like cyclooxygenase (COX) or aromatase, which are known targets for other triazole-containing compounds. nih.gov
| Structural Modification Site | Proposed Derivative Group | Potential Impact on Selectivity | Example Molecular Target Class |
|---|---|---|---|
| N4-Cyclopropyl Group | Substituted Phenyl Rings | Introduce π-π stacking interactions; modulate lipophilicity. | Kinases, GPCRs |
| C3-Methanol Group | Esters, Carbamates | Act as a prodrug; alter hydrogen bonding capacity. ijsr.net | Enzymes (e.g., Hydrolases) |
| C3-Methanol Group | Alkoxy Ethers | Increase metabolic stability; modify solubility. | Various Enzymes and Receptors |
| C5-Position of Triazole Ring | Halogens, Small Alkyl Groups | Fine-tune electronic properties and steric fit in binding sites. | Cytochrome P450 enzymes |
Exploration of Novel Synthetic Routes and Catalytic Methodologies
Advancing the study of this compound and its derivatives will require efficient, scalable, and sustainable synthetic methods. While classical methods for synthesizing 1,2,4-triazoles exist, future research should focus on adopting modern catalytic strategies. ijsr.net
Recent advances in organic synthesis offer several promising avenues:
Copper-Catalyzed Cycloadditions: Copper-catalyzed reactions are widely used for the synthesis of triazoles. organic-chemistry.orgfrontiersin.org Developing a regioselective copper-catalyzed route could provide high yields under mild conditions. frontiersin.orgisres.org
Metal-Free Synthesis: To improve the green credentials of the synthesis, metal-free approaches, such as those using iodine as a catalyst or electrochemical methods, should be explored. organic-chemistry.org These methods avoid residual metal contamination in the final products, which is particularly important for pharmaceutical applications.
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step from readily available starting materials. organic-chemistry.org Designing an MCR to construct the core triazole scaffold could significantly improve synthetic efficiency.
Continuous Flow Synthesis: Flow chemistry provides advantages in terms of safety, scalability, and reaction control. rsc.org Developing a continuous flow process for the synthesis of this compound would be highly beneficial for producing larger quantities for extensive testing. rsc.org
| Methodology | Key Advantages | Potential Catalyst | Applicability to Target Compound |
|---|---|---|---|
| Catalyst-Controlled Cycloaddition | High regioselectivity for substituted triazoles. frontiersin.orgisres.org | Copper(II) or Silver(I) complexes. frontiersin.org | Selective synthesis of 1,3- or 1,5-disubstituted derivatives. isres.org |
| Aerobic Oxidative Cyclization | Uses air as a green oxidant; avoids harsh reagents. organic-chemistry.org | Copper complexes. organic-chemistry.org | Formation of the triazole ring from amidines or hydrazones. |
| Electrochemical Synthesis | Avoids transition-metal catalysts and strong oxidants. organic-chemistry.org | In situ generated reactive iodine species. organic-chemistry.org | A metal-free alternative for constructing the triazole core. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility. rsc.org | Heterogeneous catalysts (e.g., copper-on-charcoal). rsc.org | Large-scale production of the parent compound and derivatives. |
Advanced Mechanistic Studies at the Atomic Level
A deep understanding of the structural and electronic properties of this compound is crucial for its rational optimization. Future work should employ a combination of experimental and theoretical techniques to probe its behavior at the atomic level.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking. acs.org This information is invaluable for validating computational models and understanding crystal packing.
NMR Spectroscopy: Advanced NMR techniques can elucidate the compound's conformation in solution and can be used to study its dynamic behavior and interactions with binding partners.
Quantum Chemistry: Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) map. irjweb.comnih.gov These calculations help to identify reactive sites and understand the nature of noncovalent interactions that could govern its binding to a biological target. acs.orgirjweb.com
| Technique | Information Gained | Relevance to Drug Design |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, intermolecular interactions. acs.org | Validates computational models; informs crystal engineering. |
| Density Functional Theory (DFT) | Electron distribution, orbital energies (HOMO/LUMO), reactivity indices. nih.gov | Predicts reactivity, stability, and potential sites for molecular interaction. irjweb.com |
| Molecular Dynamics (MD) Simulation | Conformational flexibility and interactions with solvent or target molecules over time. acs.org | Assesses binding stability and identifies key interaction motifs. |
| Quantum Theory of Atoms-in-Molecules (QTAIM) | Characterization and quantification of noncovalent interactions (e.g., hydrogen bonds). acs.org | Provides a deep understanding of the forces driving molecular recognition. |
Integration into Supramolecular Assemblies and Nanomaterials
The structural features of this compound make it an attractive building block, or synthon, for supramolecular chemistry and materials science. nih.gov The triazole ring's nitrogen atoms can coordinate with metals, while the methanol group is a prime hydrogen bond donor and acceptor. acs.org
Future research could explore:
Crystal Engineering: Utilizing the compound's hydrogen bonding capabilities to construct predictable, higher-order structures and cocrystals. acs.org
Coordination Polymers and MOFs: Using the triazole as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). acs.org Such materials could have applications in catalysis, gas storage, or sensing.
Self-Assembled Monolayers (SAMs): Functionalizing surfaces by forming self-assembled monolayers, potentially using the methanol group to anchor to a substrate.
The ability of triazoles to participate in various noncovalent interactions, including hydrogen bonding and halogen bonding, makes them versatile components for designing complex molecular architectures. acs.orgnih.gov
| Supramolecular Structure | Key Interaction Type | Potential Application |
|---|---|---|
| Cocrystals | Hydrogen Bonding (via -OH and triazole N) | Modulation of physicochemical properties (e.g., solubility). |
| Metal-Organic Frameworks (MOFs) | Coordination to metal ions (via triazole N). acs.org | Catalysis, gas separation, chemical sensing. |
| Mechanically Interlocked Molecules (MIMs) | Template-directed synthesis using noncovalent interactions. nih.gov | Molecular switches, drug delivery systems. nih.gov |
| Supramolecular Gels | Self-assembly through hydrogen bonding and other weak forces. | Biomaterials, controlled release systems. |
Computational-Driven Discovery and Optimization Efforts
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, a computational-driven approach can significantly accelerate the discovery and optimization of new derivatives.
A comprehensive computational workflow would include:
Virtual Screening: Creating a virtual library of derivatives and using high-throughput molecular docking to screen them against known protein targets to identify potential hits. nih.gov
Pharmacophore Modeling: Based on an identified active derivative, a pharmacophore model can be built to guide the design of new compounds with improved activity.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis.
Binding Free Energy Calculations: More rigorous methods like Molecular Dynamics (MD) simulations coupled with free energy calculations can provide a more accurate prediction of binding affinity, helping to rank and optimize lead compounds. acs.org
These computational efforts, when used in a feedback loop with synthetic chemistry and biological testing, can dramatically reduce the time and cost associated with developing new therapeutic agents or functional materials. nih.gov
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of derivatives in a protein active site. nih.gov | Identification of initial 'hit' compounds from a virtual library. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop a statistical model linking chemical structure to biological activity. | Prediction of the activity of unsynthesized compounds. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. acs.org | Validation of docking poses and identification of key stable interactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with carboxylic acid derivatives or through functionalization of pre-formed triazole rings. For example, analogous triazole derivatives are synthesized by refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) . Key parameters include:
- Reaction time : Prolonged reflux (3–4 hours) ensures complete cyclization.
- Catalyst choice : Acidic conditions (e.g., HCl) enhance Schiff base formation in triazole derivatives .
- Purification : Recrystallization from ethanol or methanol is commonly used to isolate pure products .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹ for methanol, C=N stretches at ~1600–1650 cm⁻¹ for triazole rings) .
- NMR : ¹H NMR identifies cyclopropyl protons (δ ~0.5–1.5 ppm) and triazole ring protons (δ ~7.5–8.5 ppm). ¹³C NMR distinguishes carbons in the triazole ring (~150–160 ppm) and cyclopropyl groups (~8–15 ppm) .
- X-ray crystallography : Resolve bond lengths and angles. SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-III visualizes molecular geometry .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict the electronic properties of triazole derivatives, and how do they correlate with experimental data?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d) basis sets calculates molecular geometry, HOMO-LUMO gaps, and vibrational frequencies. For example, DFT-predicted bond lengths in triazole derivatives show <0.02 Å deviation from X-ray data. HOMO-LUMO gaps (~4.39 eV) indicate reactivity trends, validated via UV-Vis spectroscopy .
- Data cross-validation : Compare theoretical IR/Raman spectra with experimental data to resolve discrepancies (e.g., crystal packing effects) .
Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?
- Methodological Answer :
- Error sources : Theoretical models neglect intermolecular interactions (e.g., hydrogen bonding in crystals).
- Mitigation strategies :
- Use higher-level basis sets (e.g., 6-311++G(d,p)) for improved accuracy.
- Perform solvent-effect simulations (PCM model) to mimic experimental conditions .
- Validate with multiple techniques (e.g., NMR, X-ray) to confirm assignments .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how are assays designed?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Triazole derivatives often target enzyme activity (e.g., lanosterol demethylase) .
- Hepatoprotective studies : Employ toxin-induced liver injury models (e.g., CCl4-treated hepatocytes). Measure ALT/AST levels and cytokine profiles (e.g., IL-6, TNF-α) to assess anti-inflammatory effects .
- Dose optimization : Conduct dose-response curves (0.1–100 µM) with controls (e.g., thiotriazolin) for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
